Lipophilicity (XLogP3-AA) Modulation via N1-Alkyl Chain and C3-Carboxamide Functionalization
The target compound exhibits an XLogP3-AA value of 0.4, compared to 1.2 for the des-carboxamide analog 1-ethyl-4-iodo-1H-pyrazole and 0.12 for the N1-methyl analog 4-iodo-1-methyl-1H-pyrazole-3-carboxamide [1]. The ~0.8 log unit decrease versus the des-carboxamide analog reflects the substantial polarity introduced by the primary amide, while the ~0.28 log unit increase versus the N1-methyl analog demonstrates the lipophilicity contribution of the ethyl group.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 1-Ethyl-4-iodo-1H-pyrazole (1.2); 4-Iodo-1-methyl-1H-pyrazole-3-carboxamide (0.12) |
| Quantified Difference | -0.8 vs des-carboxamide analog; +0.28 vs N1-methyl analog |
| Conditions | Computational prediction (XLogP3 3.0 algorithm) |
Why This Matters
The intermediate lipophilicity (0.4) balances aqueous solubility with passive membrane permeability, a critical determinant for lead-like fragment selection in kinase inhibitor programs.
- [1] AngeneChemical. 1H-Pyrazole, 1-ethyl-4-iodo- (CAS 172282-34-7). View Source
